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Compound Name:
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Cat. No.: B1589121

Introduction

9,10-Bis(4-formylphenyl)anthracene, also known by its IUPAC name 4,4'-(anthracene-9,10-
diyl)dibenzaldehyde, is a pivotal organic compound characterized by a rigid anthracene core
functionalized with two formylphenyl groups at the 9 and 10 positions.[1] This unique
architecture imparts significant photophysical properties, making it a valuable building block in
the synthesis of advanced materials such as covalent organic frameworks (COFs), organic
semiconductors for flexible displays and LEDs, and fluorescent probes.[2] An in-depth
understanding of its spectroscopic characteristics is paramount for researchers and developers
to verify its synthesis, assess its purity, and predict its behavior in various applications. This
guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, grounded in
established scientific principles and experimental findings.

Molecular Structure and Spectroscopic Correlation

The structural integrity of 9,10-Bis(4-formylphenyl)anthracene is the foundation of its
spectroscopic signature. The molecule's symmetry, the distinct chemical environments of its
protons and carbons, and the electronic transitions within its conjugated Tt-system give rise to
characteristic signals in NMR, IR, and UV-Vis spectroscopy, respectively.

Caption: Molecular structure of 9,10-Bis(4-formylphenyl)anthracene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive technique for elucidating the carbon-hydrogen framework of a
molecule. For 9,10-Bis(4-formylphenyl)anthracene, both *H and 3C NMR provide
unambiguous evidence of its structure.

1H NMR Analysis

The proton NMR spectrum is characterized by distinct signals corresponding to the aldehyde,
the phenyl rings, and the anthracene core protons. Due to the molecule's symmetry, the two

formylphenyl groups are chemically equivalent, simplifying the spectrum.

Table 1: *H NMR Spectroscopic Data for 9,10-Bis(4-formylphenyl)anthracene
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_ Aldehyde (-CHO)
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Phenyl protons
8.15 Doublet (d) 4H 8.1
ortho to -CHO
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Doublet of
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Doublets (dd)
2,3,6,7)

Solvent: CDClIs,
Frequency: 400
MHz. Data
sourced from a
study by The
Royal Society of
Chemistry.[3]

Interpretation:

o Aldehyde Protons (10.15 ppm): The singlet far downfield is unequivocally assigned to the
two aldehyde protons. Its deshielded nature is due to the strong electron-withdrawing effect
of the adjacent carbonyl oxygen.[3]

e Phenyl Protons (8.15 and 7.63-7.60 ppm): The protons on the para-substituted phenyl rings
appear as two distinct sets. The doublet at 8.15 ppm corresponds to the protons ortho to the
electron-withdrawing aldehyde group, while the multiplet further upfield represents the
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protons meta to it. The observed splitting pattern is characteristic of an A2B2 system in a 1,4-
disubstituted benzene ring.[3]

o Anthracene Protons (7.68 and 7.31 ppm): The protons on the anthracene core give rise to
two signals, appearing as doublet of doublets. This complex splitting arises from coupling to
neighboring protons. The protons at positions 1, 4, 5, and 8 are in a different chemical
environment compared to those at 2, 3, 6, and 7, leading to the two separate signals.[3]

13C NMR Analysis

The 13C NMR spectrum complements the *H NMR data, providing information on the carbon
skeleton of the molecule.

Table 2: Predicted 13C NMR Chemical Shifts for 9,10-Bis(4-formylphenyl)anthracene

Predicted Chemical Shift (8) ppm Assighment

~192 Aldehyde Carbonyl (C=0)
~145-130 Aromatic Quaternary Carbons
~130-125 Aromatic CH Carbons

Note: Experimentally obtained data for 3C NMR
was cited but not detailed in the available
literature.[3] Predicted values are based on
standard chemical shift ranges for similar

functional groups.

Interpretation:

e Carbonyl Carbon (~192 ppm): The aldehyde carbonyl carbon is expected to resonate at a
very downfield position, typically above 190 ppm.

e Aromatic Carbons (~145-125 ppm): The remaining signals in the aromatic region correspond
to the carbons of the anthracene and phenyl rings. Quaternary carbons (those without
attached protons, such as C9, C10 of anthracene and the phenyl carbons attached to the
anthracene and aldehyde groups) will have distinct chemical shifts from the protonated
aromatic carbons.
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Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The
spectrum of 9,10-Bis(4-formylphenyl)anthracene is dominated by absorptions from the
aldehyde and aromatic moieties.

Table 3: Characteristic IR Absorption Bands for 9,10-Bis(4-formylphenyl)anthracene

Wavenumber (cm~?) Intensity Assignment

~3050 Medium-Weak Aromatic C-H Stretch

Aldehyde C-H Stretch (Fermi
~2850, ~2750 Weak

doublet)
~1700 Strong Aldehyde C=0 Stretch
~1600, ~1450 Medium-Strong Aromatic C=C Ring Stretch
830 Strong C-H Out-of-plane bend (para-

disubstituted)

Note: These are characteristic
absorption ranges. For a
specific sample, the spectrum
was stated to conform to the
structure without providing

specific peak values.[4]

Interpretation: The most telling peak in the IR spectrum is the strong absorption around 1700
cm~1, which is characteristic of the carbonyl (C=0) stretch of an aromatic aldehyde.
Additionally, the weak pair of bands around 2850 and 2750 cm~* (a Fermi doublet) is a
hallmark of the C-H stretch of an aldehyde group. The presence of aromatic rings is confirmed
by C-H stretching just above 3000 cm~! and C=C stretching bands in the 1600-1450 cm~1
region.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated Tt-
system of the molecule. 9,10-disubstituted anthracenes are known for their characteristic

absorption profiles.[5]

Table 4: Expected UV-Vis Absorption Data for 9,10-Bis(4-formylphenyl)anthracene

Amax (nm) Transition Type

325 - 425 T—TT*

Data based on typical values for 9,10-

disubstituted anthracenes.[5]

Interpretation: The absorption profile is expected to be dominated by the r—mt* transitions of the
extensive conjugated system of the anthracene core.[5] Typically, 9,10-disubstituted
anthracenes display a series of vibronic bands in the 325-425 nm range. The substitution with
formylphenyl groups can influence the exact position and intensity of these absorption maxima.
The molecule is expected to exhibit a blue emission with a high quantum yield in solution.[2]

Experimental Protocols

The following outlines a general methodology for the synthesis and spectroscopic
characterization of 9,10-Bis(4-formylphenyl)anthracene, based on reported procedures.[3]

Mz ‘w Concentrate ( I w Isolate

Purification
rganic extraction with CH2CI2 Column Cl
Drying over Na2SO4 ) k (Silica gel, CH2CI2)

Final Product
9,10-Bis(4-formylphenyhanthracene

Click to download full resolution via product page
Caption: Workflow for Synthesis and Characterization.
Synthesis via Suzuki Coupling:

e To a solution of dry Tetrahydrofuran (THF), add 9,10-dibromoanthracene, 4-
formylphenylboronic acid, and a palladium catalyst such as Pd(PPhs)a.[3]
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e Add an aqueous solution of a base, for example, 2M Sodium Carbonate (Na2COs3).[3]

e Thoroughly degas the mixture and reflux under an inert atmosphere (e.g., argon) for
approximately 48 hours.[3]

 After cooling to room temperature, perform an organic extraction using a solvent like
dichloromethane.

e Wash the combined organic layers with water and dry over an anhydrous salt like sodium
sulfate.

o Purify the crude product using column chromatography on silica gel with a suitable eluent to
yield the pure compound.[3]

Spectroscopic Analysis:

 NMR: Dissolve a small sample (~5-10 mg) in deuterated chloroform (CDCIs). Record *H and
13C spectra on a 400 MHz or higher field NMR spectrometer.

» |R: Obtain the spectrum using either a KBr pellet method or with an Attenuated Total
Reflectance (ATR) accessory on an FTIR spectrometer.

o UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g.,
dichloromethane or cyclohexane). Record the absorption spectrum using a dual-beam UV-
Vis spectrophotometer.

Conclusion

The spectroscopic data for 9,10-Bis(4-formylphenyl)anthracene are in excellent agreement
with its proposed molecular structure. *H NMR provides a detailed map of the proton
environments, IR spectroscopy confirms the presence of key aldehyde and aromatic functional
groups, and UV-Vis spectroscopy highlights the electronic properties of its conjugated core.
This comprehensive spectroscopic profile serves as a reliable reference for scientists and
researchers, ensuring the identity and purity of the compound and enabling its confident
application in the development of next-generation materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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